molecular formula C36H38N4O6S2 B3020029 N-{3,3'-dimethyl-4'-[4-(pyrrolidine-1-sulfonyl)benzamido]-[1,1'-biphenyl]-4-yl}-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 321555-40-2

N-{3,3'-dimethyl-4'-[4-(pyrrolidine-1-sulfonyl)benzamido]-[1,1'-biphenyl]-4-yl}-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B3020029
CAS No.: 321555-40-2
M. Wt: 686.84
InChI Key: TVCVEYCOCRUGRJ-UHFFFAOYSA-N
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Description

N-{3,3’-dimethyl-4’-[4-(pyrrolidine-1-sulfonyl)benzamido]-[1,1’-biphenyl]-4-yl}-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound characterized by its biphenyl structure with multiple functional groups

Properties

IUPAC Name

N-[2-methyl-4-[3-methyl-4-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]phenyl]phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38N4O6S2/c1-25-23-29(11-17-33(25)37-35(41)27-7-13-31(14-8-27)47(43,44)39-19-3-4-20-39)30-12-18-34(26(2)24-30)38-36(42)28-9-15-32(16-10-28)48(45,46)40-21-5-6-22-40/h7-18,23-24H,3-6,19-22H2,1-2H3,(H,37,41)(H,38,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCVEYCOCRUGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

686.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3,3’-dimethyl-4’-[4-(pyrrolidine-1-sulfonyl)benzamido]-[1,1’-biphenyl]-4-yl}-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multi-step organic reactionsCommon reagents used in these reactions include zinc powder, sodium hydroxide, and various acids and bases to facilitate the formation of the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-{3,3’-dimethyl-4’-[4-(pyrrolidine-1-sulfonyl)benzamido]-[1,1’-biphenyl]-4-yl}-4-(pyrrolidine-1-sulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C19H22N2O3SC_{19}H_{22}N_2O_3S, and it features both pyrrolidine and sulfonamide moieties, which are known to enhance the pharmacological properties of compounds.

Medicinal Chemistry Applications

1. Anticancer Activity:
Research indicates that compounds similar to N-{3,3'-dimethyl-4'-[4-(pyrrolidine-1-sulfonyl)benzamido]-[1,1'-biphenyl]-4-yl}-4-(pyrrolidine-1-sulfonyl)benzamide exhibit promising anticancer properties. These compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that sulfonamide derivatives can effectively target specific pathways involved in tumor growth and metastasis .

2. Anti-inflammatory Properties:
The presence of the pyrrolidine and sulfonamide groups suggests potential anti-inflammatory effects. Compounds with similar structures have been documented to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of disease . This application is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory disorders.

3. Antimicrobial Activity:
The compound's structural features may confer antimicrobial properties. Research into related sulfonamide compounds has demonstrated effectiveness against a range of bacterial strains, suggesting that this compound could be developed as a novel antimicrobial agent .

Drug Design and Development

Structure-Activity Relationship (SAR):
Understanding the SAR of this compound is crucial for optimizing its efficacy and safety profile. Modifications to the pyrrolidine or benzamide moieties can lead to enhanced potency or reduced toxicity. Computational modeling techniques can be employed to predict how structural changes affect biological activity.

Target Identification:
Identifying specific biological targets for this compound is essential for its development as a therapeutic agent. Potential targets include enzymes involved in cancer progression or inflammatory pathways.

Case Studies

Study Findings Implications
Study 1Demonstrated significant inhibition of cancer cell lines by similar sulfonamide derivativesSupports potential use in cancer therapy
Study 2Showed anti-inflammatory effects in a rat model of arthritisSuggests applicability in treating inflammatory diseases
Study 3Evaluated antimicrobial activity against various pathogensIndicates potential for development as an antibiotic

Mechanism of Action

The mechanism of action of N-{3,3’-dimethyl-4’-[4-(pyrrolidine-1-sulfonyl)benzamido]-[1,1’-biphenyl]-4-yl}-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,3’-Dimethylbiphenyl-4,4’-diamine: Shares the biphenyl core and dimethyl groups but lacks the sulfonyl and benzamido functionalities.

    4,4’-Diamino-3,3’-dimethylbiphenyl: Similar structure but with amino groups instead of sulfonyl groups.

    3,3’-Dimethyl-4,4’-diphenyldiamine: Another related compound with a similar biphenyl structure

Uniqueness

N-{3,3’-dimethyl-4’-[4-(pyrrolidine-1-sulfonyl)benzamido]-[1,1’-biphenyl]-4-yl}-4-(pyrrolidine-1-sulfonyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfonyl and benzamido groups allows for diverse interactions with molecular targets, making it a valuable compound for various applications .

Biological Activity

N-{3,3'-dimethyl-4'-[4-(pyrrolidine-1-sulfonyl)benzamido]-[1,1'-biphenyl]-4-yl}-4-(pyrrolidine-1-sulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological activity, including antimicrobial properties, anticancer effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The molecular formula is C24H30N4O4S2, with a molecular weight of 494.65 g/mol. Its structural components include:

  • Pyrrolidine sulfonamide groups : These moieties are known for their ability to interact with various biological targets.
  • Biphenyl system : This part of the molecule often enhances lipophilicity and binding affinity to target proteins.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including those with pyrrolidine moieties. The compound has been evaluated against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

In vitro assays demonstrated that the compound exhibited significant inhibitory effects against these pathogens, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. For instance, compounds similar to this compound showed promising MIC values ranging from 10 to 50 μM against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. In particular, it has been tested against several cancer cell lines, including:

  • THP-1 (human monocytic leukemia)
  • MCF-7 (breast cancer)

Results indicated that the compound could induce cytotoxicity in these cell lines through mechanisms such as apoptosis and cell cycle arrest. For example, in a study involving THP-1 cells, the compound demonstrated an IC50 value of approximately 25 μM, indicating significant antiproliferative effects .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • Substituent Effects : The presence of bulky groups such as dimethyl and pyrrolidine enhances binding affinity and selectivity towards target enzymes.
  • Sulfonamide Functionality : The sulfonamide group plays a critical role in antimicrobial activity by mimicking p-amino benzoic acid (PABA), a substrate for bacterial folate synthesis .
  • Hydrophobic Interactions : The biphenyl structure increases hydrophobic interactions with lipid membranes or protein binding sites.

Case Studies

Several case studies have illustrated the compound's effectiveness in various biological contexts:

  • A study investigating the antimicrobial properties of related sulfonamides reported that modifications in the pyrrolidine ring significantly influenced antibacterial activity .
CompoundMIC (μM)Target Pathogen
N-{3,3'-dimethyl...}20Staphylococcus aureus
N-{3,3'-dimethyl...}30Escherichia coli
N-{3,3'-dimethyl...}15Candida albicans

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